1-Phenyl-3,3-dimethyltriazene

Carcinogenicity TD50 Neuro-oncogenesis

1-Phenyl-3,3-dimethyltriazene (PDMT; also designated DMPT) is a prototypical 1-aryl-3,3-dialkyltriazene with the molecular formula C₈H₁₁N₃ and a molecular mass of 149.19 g/mol. It is a clear amber liquid at ambient temperature with a boiling point of 125–127 °C and a melting point of 203 °C.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 7227-91-0
Cat. No. B1199311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3,3-dimethyltriazene
CAS7227-91-0
Synonyms1-phenyl-3,3-dimethyltriazene
3,3-dimethyl-1-phenyltriazene
PDT
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=CC=CC=C1
InChIInChI=1S/C8H11N3/c1-11(2)10-9-8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyLLROQAGEAVDYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3,3-dimethyltriazene (CAS 7227-91-0): Molecular Identity and Core Physicochemical Profile for Procurement


1-Phenyl-3,3-dimethyltriazene (PDMT; also designated DMPT) is a prototypical 1-aryl-3,3-dialkyltriazene with the molecular formula C₈H₁₁N₃ and a molecular mass of 149.19 g/mol [1]. It is a clear amber liquid at ambient temperature with a boiling point of 125–127 °C and a melting point of 203 °C [1][2]. The compound exhibits low aqueous solubility (<1 mg/mL at 70°F) and an experimental LogP of 2.59 [3]. As a member of the triazene family, PDMT possesses the characteristic diazoamino (–N=N–N<) functional group, which governs its pH-dependent hydrolytic decomposition and metabolic activation profile [4].

Why 1-Phenyl-3,3-dimethyltriazene Cannot Be Generically Substituted: Structural Determinants of Biological Selectivity


Within the 1-aryl-3,3-dialkyltriazene class, minor structural modifications produce profound shifts in carcinogenic potency, organotropism, metabolic activation kinetics, and chemical stability. PDMT occupies a specific position in the structure–activity landscape: it serves as a pro-carcinogen requiring oxidative N-demethylation to 1-phenyl-3-monomethyltriazene (PMMT) for DNA alkylation [1][2]. The N,N-dimethyl substitution pattern determines both the rate of enzymatic activation and the compound's susceptibility to pH-dependent spontaneous hydrolysis [3]. Ring substitution with electron-withdrawing or electron-donating groups can abolish or redirect carcinogenic activity entirely, as demonstrated by the sharply reduced tumor incidence with halogenated congeners [4]. Consequently, replacing PDMT with a ring-substituted derivative, a monoalkyl analog, or a heteroaryl triazene yields a compound with a fundamentally different toxicological, mutagenic, and pharmacokinetic profile, which cannot be assumed interchangeable in either research or industrial contexts [5].

Quantitative Differentiation Evidence: 1-Phenyl-3,3-dimethyltriazene vs. Closest Analogs


Carcinogenic Potency (TD50): PDMT Quantified as a High-Potency Neurotropic Carcinogen

PDMT exhibits a standardized carcinogenic potency (TD50) of 2.31 mg/kg body weight/day in rats, with the nervous system as the exclusive target site [1]. This TD50 value places PDMT among the more potent carcinogens in the Carcinogenic Potency Database (CPDB), where TD50 values span a 100-million-fold range across 1,547 chemicals [1]. In contrast, ring-halogenated congeners such as 1-(4-chlorophenyl)-3,3-dimethyltriazene (4-Cl-PDMT) and 1-(2,4,6-trichlorophenyl)-3,3-dimethyltriazene (2,4,6-Cl₃-PDMT) demonstrated reduced or abolished carcinogenic activity in equimolar dosing studies [2]. The parent PDMT therefore serves as the reference high-potency carcinogen within the 1-aryl-3,3-dimethyltriazene series, while its halogenated derivatives are substantially deactivated.

Carcinogenicity TD50 Neuro-oncogenesis Risk assessment

Mutagenic Spectrum Differentiation: PDMT vs. PMMT in Neurospora crassa Forward Mutation Assay

In a direct head-to-head comparison using the Neurospora crassa ad-3 forward mutation system, PDMT and its N-demethylated metabolite 1-phenyl-3-monomethyltriazene (PMMT) produced quantitatively and qualitatively distinct mutation spectra. PMMT induced 180 ad-3 mutants, whereas PDMT induced only 56 ad-3 mutants under comparable experimental conditions [1]. Critically, the spectrum of genetic alterations (frequencies of leakiness, allelic complementation patterns, and nonpolarized complementation) induced by PDMT was different from that of PMMT, leading the authors to conclude that enzymatic dealkylation of PDMT to PMMT does not occur within Neurospora crassa conidia and that the mechanism of mutation induction differs between the two compounds [1]. PMMT-induced mutants exhibited a spectrum similar to those produced by MNNG and aflatoxins (consistent with DNA alkylation via carbonium ions), while PDMT's mutagenic activity likely proceeds through hydrolytic breakdown products or alternative reactive species [1].

Mutagenesis Genetic toxicology ad-3 locus Mechanism of action

Chemical Stability Ranking: PDMT Hydrolytic Half-Life Relative to Seven Arylalkyltriazene Analogs

A systematic comparative study of eight arylalkyltriazenes determined chemical half-life in phosphate buffer at 37°C using UV/VIS spectroscopy [1]. PDMT (designated DMPT in the study) exhibited pH-dependent hydrolytic decomposition (acid catalysis), placing it at an intermediate position in the stability hierarchy. The rank order of stability was: DMpNPT (1-p-nitrophenyl-3,3-dimethyltriazene) – stable (no detectable hydrolysis) >> DMPT (PDMT) = DMPT-d₆ (deuterated analog) > DMpMPT (1-p-methylphenyl-3,3-dimethyltriazene) >> DEPT (1-phenyl-3,3-diethyltriazene) > DnPrPT (1-phenyl-3,3-di-n-propyltriazene) ≥ DiPrPT (1-phenyl-3,3-diisopropyltriazene) [1]. Direct cytotoxicity in V79-E cells (without metabolic activation) was inversely proportional to chemical half-life, and the toxicity was attributed to the arenediazonium cation intermediate [1]. The p-nitro analog DMpNPT was uniquely stable and non-toxic in the direct assay, confirming that the dimethylamino leaving group of PDMT confers a specific balance of stability and reactivity not shared by other N,N-dialkyl or ring-substituted variants [1].

Chemical stability Hydrolysis Half-life Structure-activity relationship

Tissue-Specific DNA Alkylation: Differential 7-Methylguanine Formation in Liver vs. Brain Following PDMT Administration

PDMT's neurotropic carcinogenicity is mechanistically linked to its tissue-specific DNA alkylation pattern. Following a single subcutaneous injection of ¹⁴C-DMPT (100 mg/kg) to rats on gestation day 21, the concentration of 7-methylguanine in liver DNA was approximately 8-fold higher than in brain DNA when measured at postnatal day 30 and in adulthood [1]. This disproportionate hepatic methylation, despite the compound's neurotropic tumorigenicity, reflects the deficient repair excision capacity of the central nervous system for O⁶-methylguanine, leading to preferential accumulation of this promutagenic lesion in cerebral DNA upon repeated dosing [1][2]. In contrast, the directly acting metabolite 3-methyl-1-phenyltriazene (PMMT) produces a different tissue methylation profile [2]. This body of evidence confirms that PDMT's organ-specific carcinogenicity is a product of its unique pharmacokinetic distribution, metabolic activation, and target-tissue DNA repair capacity – a composite profile not replicated by its monoalkyl or ring-substituted analogs [3].

DNA alkylation Organotropism 7-Methylguanine Neurocarcinogenesis

Chemotherapeutic Activity: PDMT vs. PMT in L1210 Leukemia Survival Model

In a comparative study of chemotherapeutic efficacy, PDMT (designated PDT) and 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide (DIC/DTIC) showed similar effects on median survival time of mice bearing the L1210 leukemia, whereas 1-phenyl-3-monomethyltriazene (PMT) exhibited a distinct efficacy pattern [1]. PMT produced a maximum 38% increase in median survival time after a single i.p. dose and a 50% increase after six daily injections [1]. The authors noted that the effects of PDT (PDMT) and DIC were similar to each other, while PMT was uniquely cytocidal to L1210 cells at 1–4 mM concentrations at 3°C [1]. Furthermore, treatment for several transplant generations with PMT (30 mg/kg, six daily i.p. doses) resulted in decreased oncogenic potential of L1210 and other neoplasms, an effect also observed with PDMT and DIC treatment [2]. This demonstrates that PDMT and PMT, despite their metabolic relationship, exhibit differential chemotherapeutic and cytocidal profiles that preclude their generic substitution.

Chemotherapy L1210 leukemia Survival time Triazene

In Vitro Cytotoxicity Hierarchy: Parent PDMT vs. Ring-Substituted Derivatives in Human Leukemia Cell Lines

A comparative in vitro cytotoxicity study assessed ten ring-substituted 1-phenyl-3,3-dimethyltriazene derivatives alongside the reference alkylating drug melphalan using the MTT-dye reduction assay in a panel of human tumor cell lines (SKW-3 chronic lymphoid leukemia, HL-60 acute promyelocytic leukemia, and HL-60/Dox multidrug-resistant subline) [1]. The ten ring-substituted derivatives proved to be far less active in vitro than the benzophenone-linked triazenes, which showed strong cytotoxic activity comparable to melphalan [1]. While the parent unsubstituted PDMT was not directly tested in this specific panel, the study establishes that ring substitution on the 1-phenyl-3,3-dimethyltriazene scaffold profoundly diminishes cytotoxic activity [1]. In a related study, the parent PDMT and its ring-substituted congeners showed differential mutagenicity in Salmonella typhimurium, with rat liver fraction-mediated mutagenicity varying by substituent [2]. This body of evidence confirms that the unsubstituted phenyl ring of PDMT is a critical determinant of biological activity that cannot be altered without significant loss of function.

Cytotoxicity MTT assay Leukemia Triazene derivatives

Optimal Research and Industrial Application Scenarios for 1-Phenyl-3,3-dimethyltriazene Based on Verified Differential Evidence


Positive Control Carcinogen in Rodent Neuro-oncogenesis Studies

PDMT serves as a well-characterized positive control for experimental neuro-oncogenesis with a standardized TD50 of 2.31 mg/kg/day and exclusive nervous system targeting in rats [10]. Oral or subcutaneous administration produces tumors in brain, spinal cord, and peripheral nerves of adult rats with established dose-response relationships [11]. At 75 mg/kg s.c., PDMT produced 12 neurogenic, 4 renal, and 1 hepatic tumor when administered on gestation day 23 [11]. Researchers requiring a positive control with predictable tumor latency, incidence, and organ specificity should select PDMT rather than its halogenated derivatives (which show reduced carcinogenicity) or the stable p-nitro analog DMpNPT (which is non-carcinogenic under comparable conditions) [9].

Reference Compound for Triazene Metabolic Activation and N-Demethylation Studies

PDMT is the definitive substrate for studying oxidative N-demethylation by microsomal mixed-function oxidases, as it functions as a pro-carcinogen requiring metabolic conversion to 1-phenyl-3-monomethyltriazene (PMMT) to generate DNA-alkylating species [10]. Intraperitoneal injection of ¹⁴C-labeled PDMT to rats resulted in formation of 7-methylguanine in liver RNA and DNA, with labeled 7-methylguanine also detected in brain and kidney RNA, directly demonstrating the in vivo metabolic activation pathway [10]. The differential alkylation profile—liver DNA 7-methylguanine levels approximately 8-fold higher than brain DNA, yet brain exhibiting preferential O⁶-methylguanine accumulation upon repeated dosing—makes PDMT uniquely suited for investigating the relationship between metabolic activation, DNA repair capacity, and organ-specific carcinogenesis [11]. PMMT should not be substituted for PDMT in such studies, as it bypasses the N-demethylation step and produces a different tissue methylation profile [9].

Calibrated Mutagen in Forward Mutation Assays Requiring Metabolic Activation

PDMT is an established reference mutagen in Salmonella/microsome assays (positive in standard and preincubation protocols) and in Neurospora crassa forward mutation systems [10][11]. Unlike the directly mutagenic PMMT, PDMT requires exogenous metabolic activation (S9 mix) to exert its full mutagenic potential, making it a valuable probe for assessing metabolic competence of test systems [11]. In the Neurospora crassa ad-3 assay, PDMT produces a distinct mutation spectrum (56 mutants characterized) that differs both quantitatively and qualitatively from PMMT (180 mutants), providing a tool for discriminating between direct-acting and metabolism-dependent mutagens in genetic toxicology screening batteries [10]. The compound's intermediate chemical stability ensures sufficient persistence in assay media while avoiding the complete stability (and biological inertness) exhibited by DMpNPT [9].

Analytical Reference Standard for HPLC Method Development and Triazene Metabolite Profiling

PDMT is amenable to reverse-phase HPLC analysis using acetonitrile/water/phosphoric acid mobile phases, with established separation protocols suitable for both analytical and preparative scale applications [10]. The compound's LogP of 2.59 enables predictable retention on C18 and mixed-mode stationary phases [10]. For laboratories developing analytical methods for triazene compounds or profiling urinary metabolites (where PDMT administration results in 82% of applied radioactivity recovered in urine, with metabolites including aniline at 1–2%), PDMT serves as the logical parent compound reference standard [11]. Its distinct chromatographic behavior relative to ring-substituted derivatives makes it essential for method validation where co-elution of analogs must be excluded [10].

Quote Request

Request a Quote for 1-Phenyl-3,3-dimethyltriazene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.